N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide
Description
Properties
IUPAC Name |
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N6O2/c1-11-9-14(19-18-11)21-6-3-12(4-7-21)17-16(23)13-10-15-22(20-13)5-2-8-24-15/h9-10,12H,2-8H2,1H3,(H,17,23)(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYALXUJSXGNWML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)C3=NN4CCCOC4=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and piperidine intermediates, followed by their coupling to form the final compound. Common reagents used in these reactions include pyrazole derivatives, piperidine derivatives, and various coupling agents such as EDCI or DCC. The reaction conditions often involve the use of solvents like dichloromethane or DMF, and the reactions are typically carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and HPLC are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the nitrogen atoms within the heterocyclic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, alkylating agents, and acylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain kinases or interact with neurotransmitter receptors, leading to changes in cellular signaling and function .
Comparison with Similar Compounds
Similar Compounds
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide: Unique due to its specific ring structure and functional groups.
1-(3-Methyl-1-phenyl-5-pyrazolyl)piperazine: Similar in having a pyrazole and piperidine ring but differs in the substitution pattern and additional functional groups.
1-[2-(1-methyl-1H-pyrazol-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-6-yl]-3-(pyridin-4-ylmethyl)urea: Shares the pyrazole moiety but has a different overall structure and biological activity.
Biological Activity
N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and mechanisms of action based on various studies.
Chemical Structure and Properties
The compound features a complex structure that includes multiple heterocycles, specifically pyrazole and oxazine rings. Its molecular formula is with a molecular weight of approximately 334.4 g/mol. The presence of the pyrazole moiety is particularly noteworthy as it has been associated with various biological activities including anticancer properties.
Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit promising anticancer activities. For instance, studies indicate that compounds containing the 1H-pyrazole scaffold can inhibit the growth of several cancer cell types including breast cancer (MDA-MB-231), lung cancer, and prostate cancer cells. Specific findings include:
- Cytotoxicity : The compound demonstrates cytotoxic effects with IC50 values in the low micromolar range against various cancer cell lines. For example, certain derivatives have shown IC50 values as low as 1.00 µM against erythroleukemia cells (HEL) .
- Mechanisms of Action : The anticancer effects are attributed to multiple mechanisms such as inhibition of microtubule assembly and induction of apoptosis. In particular, compounds have been reported to enhance caspase-3 activity significantly at concentrations around 10 µM .
Other Biological Activities
Beyond anticancer properties, compounds similar to this compound have also been evaluated for:
- Antibacterial and Antiviral Properties : Some pyrazole derivatives have shown activity against bacterial strains and viruses, although specific data on this compound is limited .
- Anti-inflammatory Effects : Pyrazole-containing compounds have been noted for their anti-inflammatory properties in various studies .
Study 1: Synthesis and Evaluation
In a recent study focused on synthesizing new pyrazole derivatives, researchers evaluated the cytotoxicity of several compounds against the MDA-MB-231 cell line. The study highlighted that modifications in the structure could lead to enhanced antiproliferative activity. For instance:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| 7d | 1.00 | MDA-MB-231 |
| 7h | 2.50 | MDA-MB-231 |
| 10c | 10.0 | MDA-MB-231 |
This table illustrates the varying degrees of potency among different derivatives .
Study 2: Mechanistic Insights
Another investigation delved into the mechanisms by which pyrazole derivatives induce apoptosis in cancer cells. The study found that these compounds could cause significant morphological changes in treated cells and activate apoptotic pathways involving caspase enzymes .
Q & A
Q. What are the common synthetic routes for N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carboxamide?
Synthesis typically involves multi-step reactions, such as:
- Condensation reactions : Piperidine and pyrazole intermediates are coupled using K₂CO₃ in DMF at room temperature, followed by carboxamide formation via nucleophilic substitution .
- Cross-coupling strategies : Palladium-catalyzed reactions (e.g., Suzuki-Miyaura) for introducing aryl/heteroaryl groups, as seen in analogous pyrazolo-oxazine syntheses .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) are preferred for solubility and reaction efficiency .
Q. How is the structural integrity of the compound confirmed post-synthesis?
Key characterization methods include:
- Spectroscopic analysis : ¹H/¹³C NMR to verify piperidine and pyrazole ring connectivity, and IR spectroscopy for carboxamide (C=O stretch at ~1650 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray crystallography : For resolving stereochemistry in crystalline derivatives (e.g., similar compounds in pyrazolo[1,5-a]pyrimidine systems) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yields in multi-step syntheses?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent ratios) to identify optimal conditions. Flow chemistry setups (e.g., Omura-Sharma-Swern oxidation) enable precise control and scalability .
- Catalyst screening : Pd(PPh₃)₄ or CuI for regioselective coupling, as demonstrated in pyrazolo[1,5-a]pyrimidine syntheses .
- In situ monitoring : Use of HPLC or inline IR to track intermediates and minimize side reactions .
Q. How can contradictory bioactivity data arising from structural analogs be resolved?
- Comparative SAR studies : Analyze substituent effects on biological targets. For example, 5-methyl substitution on the pyrazole ring enhances metabolic stability but may reduce affinity for certain kinases .
- Crystallographic docking : Resolve binding mode discrepancies using high-resolution structures (e.g., 1.6 Å resolution CGRP receptor complexes in related pyrazolopyrimidines) .
- In vitro assays : Validate target engagement using orthogonal methods (e.g., SPR for binding kinetics vs. cellular functional assays) .
Q. What strategies address stereochemical challenges in synthesizing the piperidine-pyrazole core?
- Chiral auxiliaries : Use of enantiopure starting materials (e.g., (R)- or (S)-piperidin-4-amine) to control stereocenters .
- Dynamic resolution : Enzymatic or chemical resolution of racemic mixtures during intermediate steps .
- Chiral chromatography : Preparative HPLC with chiral stationary phases (CSPs) for final purification .
Q. How can functional group incompatibility be mitigated during derivatization?
- Protecting groups : Boc or Fmoc for amines; silyl ethers for hydroxyl groups in oxazine rings .
- Orthogonal reactivity : Sequential reactions (e.g., amide coupling before acid-sensitive steps) to avoid side reactions .
Q. How do in vitro and in vivo pharmacokinetic (PK) profiles correlate for this compound?
- Metabolic stability assays : Liver microsome studies to identify vulnerable sites (e.g., pyrazole N-methylation reduces CYP450-mediated oxidation) .
- PK/PD modeling : Correlate plasma exposure with receptor occupancy using physiologically based models .
- Prodrug approaches : Esterification of the carboxamide to enhance oral bioavailability .
Q. What computational methods predict the compound’s interaction with biological targets?
Q. How can regioselectivity issues in pyrazole functionalization be resolved?
- Directing groups : Use of nitro or carbonyl substituents to guide electrophilic substitution .
- Metal coordination : Transition metals (e.g., Cu²⁺) to stabilize intermediates and control reaction pathways .
Q. What cross-disciplinary approaches enhance research on this compound?
- Flow chemistry : Integrate continuous synthesis with real-time analytics for rapid optimization .
- Machine learning : Train models on existing SAR data to predict novel derivatives with improved properties .
- Cryo-EM : Resolve interactions with large protein complexes (e.g., GPCRs) at near-atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
